Methyl 2-oxocyclohexanecarboxylate
Overview
Description
Methyl 2-oxocyclohexanecarboxylate is a chemical compound that has been the subject of various research studies due to its potential applications in organic synthesis and medicinal chemistry. The compound is characterized by the presence of a cyclohexane ring bearing a ketone and a carboxylate ester functional group.
Synthesis Analysis
The synthesis of compounds related to methyl 2-oxocyclohexanecarboxylate has been explored through different methods. For instance, the carbonylation of cyclohexene in a methanol solution catalyzed by palladium(II) chloride–triphenylphosphine has been shown to yield methyl cyclohexanecarboxylate in high yields . Additionally, the Hofmann rearrangement utilizing trichloroisocyanuric acid as an oxidant has been employed to synthesize related compounds with various functional groups, including vinyl and cyclopropyl .
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 2-oxocyclohexanecarboxylate has been determined using techniques such as X-ray crystallography and NMR spectroscopy. For example, the molecular structure of a complex cyclohexanedicarboxylate was elucidated by X-ray analysis, providing insights into the stereochemistry and conformation of such molecules . Another study reported the molecular structure of a related compound, methyl-10,14,19,19-tetramethyl-4-oxo-20-oxahexacyclo docosane-10-carboxylate, which crystallizes in the monoclinic system .
Chemical Reactions Analysis
Methyl 2-oxocyclohexanecarboxylate and its derivatives participate in various chemical reactions. Michael-Wittig condensations have been used to synthesize highly functionalized 2-cyclohexenonedicarboxylates . Additionally, photocyclization reactions have been reported, such as the selective transformation of methyl 2-allyl-3-oxo-2,3-dihydrothiophene-2-carboxylate to a thiatricyclo octane derivative .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 2-oxocyclohexanecarboxylate derivatives are influenced by their functional groups and molecular structure. The kinetics of the carbonylation reaction to form methyl cyclohexanecarboxylate, for example, were studied to understand the effects of variables like pressure, temperature, and catalyst concentration on the reaction rate . The crystalline and molecular structure analysis of related compounds provides additional data on their physical properties, such as melting points and solubility .
Scientific Research Applications
1. Intermediate in Organic Syntheses
Methyl 2-oxocyclohexanecarboxylate serves as a versatile intermediate in organic syntheses. Its chlorination with sulfuryl chloride under mild conditions yields 1-chloro-2-oxoester, a compound of significant interest in synthetic chemistry (Ito, Saitǒ, Hatakeda, & Asano, 1980).
2. Kinetic Studies in Halogenation
This compound is used in studies to understand the kinetics of halogenation reactions. It helps in evaluating the rates of bromination and iodination, providing insights into the mechanism of ionization or enolisation of substrates (Cox & Hutchinson, 1974).
3. Ligand in Catalyzed Coupling Reactions
Methyl 2-oxocyclohexanecarboxylate has been utilized as a ligand in copper-catalyzed coupling reactions. Its role in facilitating various N/O/S nucleophilic reagents with aryl halides under mild conditions is noteworthy for the synthesis of diverse products (Lv & Bao, 2007).
4. Role in Electrocatalytic Reduction
This compound is significant in the electrocatalytic reduction processes. Studies involving its catalytic reduction by nickel(I) salen highlight its role in producing ring-expanded products and other compounds (Mubarak, Barker, & Peters, 2007).
5. Photochemical Studies
Methyl 2-oxocyclohexanecarboxylate is essential in photochemical studies. It's used to understand the photocyclization processes in compounds like methyl 2-allyl-3-oxo-2,3-dihydrothiophene-2-carboxylate (Anklam, Lau, & Margaretha, 1985).
6. Synthesis of Enaminones
This chemical serves as a key component in the synthesis and study of enaminones, which have notable applications in medicinal chemistry (Scott et al., 1993).
7. Oxidation Studies
It is used in the oxidation studies of ethyl trans- and cis-3-bromo-1-methyl-2-oxocyclohexanecarboxylates. These studies provide insights into the mechanisms and products of oxidation reactions (Sato, Inoue, Hirayama, & Ohashi, 1977).
8. Synthesis of Chiral Building Blocks
Methyl 2-oxocyclohexanecarboxylate is instrumental in synthesizing chiral cyclohexanone building blocks. Biocatalytic approaches have been successfully demonstrated, showcasing its role in green chemistry (Hadi et al., 2018).
9. Catalytic Carbonylation
This compound plays a role in the study of catalytic carbonylation reactions. Its use in understanding the effects of various variables on the rate of carbonylation offers valuable insights into reaction mechanisms (Yoshida, Sugita, Kudo, & Takezaki, 1976).
Safety And Hazards
properties
IUPAC Name |
methyl 2-oxocyclohexane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-11-8(10)6-4-2-3-5-7(6)9/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEENWEAPRWGXSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884687 | |
Record name | Cyclohexanecarboxylic acid, 2-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-oxocyclohexanecarboxylate | |
CAS RN |
41302-34-5 | |
Record name | Cyclohexanecarboxylic acid, 2-oxo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41302-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanecarboxylic acid, 2-oxo-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041302345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanecarboxylic acid, 2-oxo-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexanecarboxylic acid, 2-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-oxocyclohexanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.262 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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